molecular formula C21H28N2O3S B2947305 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine CAS No. 695173-86-5

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

Número de catálogo B2947305
Número CAS: 695173-86-5
Peso molecular: 388.53
Clave InChI: GKEGRAHYQJBTEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. Upon binding to antigens, the B-cell receptor activates BTK, which in turn activates downstream signaling pathways such as the PI3K-AKT and NF-κB pathways. These pathways promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine leads to decreased activation of these pathways, resulting in decreased B-cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In mouse models of CLL, MCL, and DLBCL, 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has been shown to induce tumor regression and prolong survival. 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has also been shown to have efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and COPD. In these models, 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has been shown to reduce inflammation and improve lung function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potency, which allows for lower doses and less frequent dosing. However, one limitation of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is its potential for drug-drug interactions, as BTK inhibitors may affect the metabolism of other drugs.

Direcciones Futuras

For 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine include clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, further preclinical studies are needed to investigate the potential of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine in combination with other therapies, such as chemotherapy, immunotherapy, and targeted therapy. Other future directions include the development of more potent and selective BTK inhibitors, as well as the investigation of the role of BTK in other diseases and physiological processes.

Métodos De Síntesis

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine can be synthesized by several methods, including the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine, or the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl isocyanate in the presence of a base such as pyridine. The resulting product can be purified by column chromatography or recrystallization.

Aplicaciones Científicas De Investigación

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has potent anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

Propiedades

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(14-16(15)2)22-10-12-23(13-11-22)27(24,25)21-9-8-20(26-5)17(3)18(21)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGRAHYQJBTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.